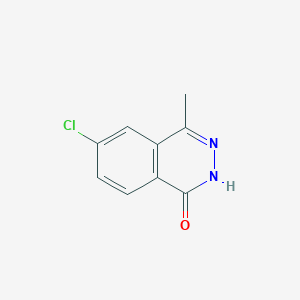![molecular formula C17H16O4 B8136922 Dimethyl 2-([1,1'-biphenyl]-4-yl)malonate](/img/structure/B8136922.png)
Dimethyl 2-([1,1'-biphenyl]-4-yl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-([1,1’-biphenyl]-4-yl)malonate is an organic compound that belongs to the class of malonic acid derivatives It is characterized by the presence of a biphenyl group attached to the malonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-([1,1’-biphenyl]-4-yl)malonate can be synthesized through several methods. One common approach involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of dimethoxymethane with carbon monoxide in the presence of a catalyst to form dimethyl malonate, which can then be further functionalized to introduce the biphenyl group .
Industrial Production Methods
Industrial production of dimethyl 2-([1,1’-biphenyl]-4-yl)malonate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-([1,1’-biphenyl]-4-yl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Dimethyl 2-([1,1’-biphenyl]-4-yl)malonate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-([1,1’-biphenyl]-4-yl)malonate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The biphenyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without the biphenyl group.
Diethyl malonate: Another ester of malonic acid, differing in the alkyl groups attached to the ester moiety.
Malonic acid: The parent dicarboxylic acid from which these esters are derived.
Uniqueness
Dimethyl 2-([1,1’-biphenyl]-4-yl)malonate is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
dimethyl 2-(4-phenylphenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16(18)15(17(19)21-2)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXESZJHTWNBXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
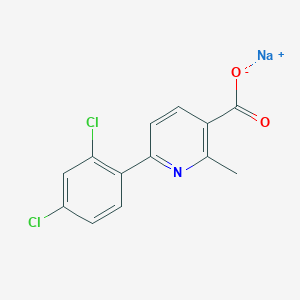
![5-[4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B8136850.png)
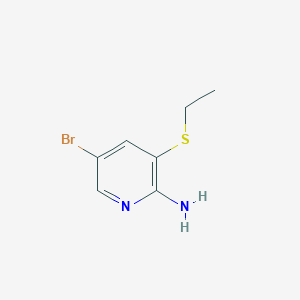
![5-[(4-Bromophenyl)sulfonylmethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B8136852.png)

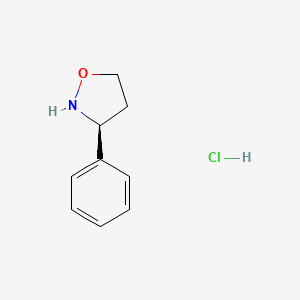
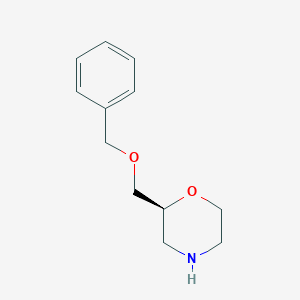
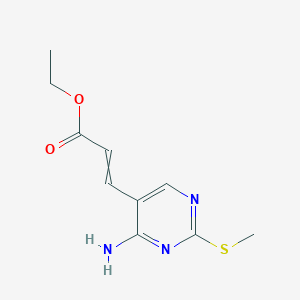
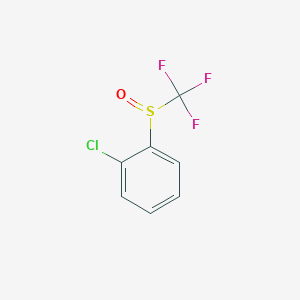
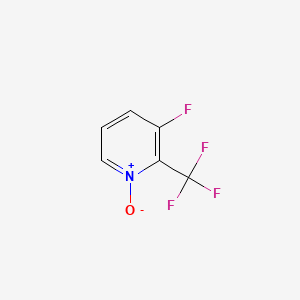
![4-((2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)-3-fluoroaniline](/img/structure/B8136910.png)
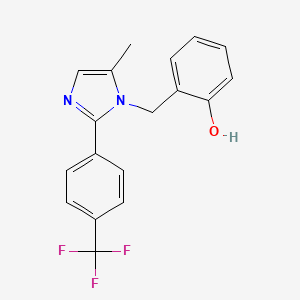
![2-Bromo-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B8136931.png)
